Adepantin-1 is a synthetic antimicrobial peptide designed through computational methods, characterized by its high selectivity and potency against Gram-negative bacteria. It is composed of 23 amino acids, with a significant proportion of glycine residues, which contribute to its unique structural properties and biological activity. The peptide exhibits an amphipathic α-helical structure, allowing it to interact effectively with bacterial membranes, making it a promising candidate in the fight against antibiotic-resistant pathogens .
Adepantin-1 exhibits significant antimicrobial activity, particularly against Gram-negative bacteria such as Escherichia coli. Its minimum inhibitory concentration (MIC) values range from 2 to 4 μM, indicating strong antibacterial properties. Importantly, adepantin-1 demonstrates low hemolytic activity, suggesting a favorable safety profile for potential therapeutic applications. The peptide's mechanism of action includes disrupting membrane integrity and interfering with intracellular processes .
The synthesis of adepantin-1 typically involves solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides with high purity and yield. This method allows for precise control over the sequence and incorporation of specific amino acids. Additionally, computational design plays a crucial role in optimizing the peptide sequence for enhanced antimicrobial activity and selectivity .
Adepantin-1 has potential applications in various fields, including:
Research continues to explore its efficacy in these areas, particularly in clinical settings where traditional antibiotics fail .
Studies on the interactions of adepantin-1 with bacterial membranes reveal that its design allows for selective binding and insertion into lipid bilayers. Simulation studies indicate that the peptide's amphipathic nature promotes rapid self-association in aqueous environments, enhancing its ability to penetrate membranes. The presence of glycine residues facilitates transient aggregation and pore formation, crucial for its antimicrobial action . Furthermore, interaction with different membrane types shows that adepantin-1 preferentially targets Gram-negative bacteria while exhibiting minimal effects on mammalian cells .
Adepantin-1 belongs to a class of antimicrobial peptides known as glycine-rich peptides. Here are some similar compounds:
| Compound Name | Structure Type | Target Bacteria | Unique Features |
|---|---|---|---|
| Nigrocin | α-helical | Gram-positive bacteria | Contains disulfide bonds enhancing stability |
| Dermaseptin | α-helical | Fungi and bacteria | High content of alanine; broad-spectrum activity |
| LL-37 | α-helical | Gram-negative bacteria | Involved in immune response; multifunctional |
Adepantin-1 is unique due to its high glycine content and low similarity (less than 50%) to other known antimicrobial peptides. Its design allows for selective targeting of Gram-negative bacteria while minimizing toxicity to human cells, setting it apart from other compounds that may exhibit broader but less selective activity .
Adepantin-1 is a synthetic antimicrobial peptide consisting of 23 amino acid residues with the primary sequence Gly-Ile-Gly-Lys-His-Val-Gly-Lys-Ala-Leu-Lys-Gly-Leu-Lys-Gly-Leu-Leu-Lys-Gly-Leu-Gly-Glu-Ser [1]. The peptide was computationally designed using the Automatically Designed Peptide algorithm, which optimizes antimicrobial biological activity through the strategic selection of specific amino acid residues [2] [3].
The sequence exhibits a distinctive amino acid composition that sets it apart from conventional antimicrobial peptides. Glycine residues constitute 30.4% of the total sequence, representing the most abundant amino acid with seven occurrences at positions 1, 3, 7, 12, 15, 19, and 21 [3]. Lysine residues account for 21.7% of the sequence with five occurrences, while leucine residues also comprise 21.7% with five occurrences [1] [3]. The remaining amino acids each appear once in the sequence, including isoleucine, histidine, valine, alanine, glutamic acid, and serine [1].
| Amino Acid | Count | Percentage | Positions |
|---|---|---|---|
| Glycine | 7 | 30.4% | 1, 3, 7, 12, 15, 19, 21 |
| Lysine | 5 | 21.7% | 4, 8, 11, 14, 18 |
| Leucine | 5 | 21.7% | 10, 13, 16, 17, 20 |
| Isoleucine | 1 | 4.3% | 2 |
| Histidine | 1 | 4.3% | 5 |
| Valine | 1 | 4.3% | 6 |
| Alanine | 1 | 4.3% | 9 |
| Glutamic acid | 1 | 4.3% | 22 |
| Serine | 1 | 4.3% | 23 |
The peptide possesses a net positive charge of +5, derived from six positively charged residues (five lysine and one histidine) and one negatively charged residue (glutamic acid) [1] [3]. This cationic nature is characteristic of antimicrobial peptides and facilitates interaction with negatively charged bacterial membranes [4].
The exceptional glycine content of Adepantin-1 represents a unique structural feature among antimicrobial peptides. The seven glycine residues distributed throughout the sequence confer significant conformational flexibility to the peptide backbone [3] [5]. This glycine-rich composition is particularly unusual, as the peptide shares less than 50% identity with any known helical antimicrobial peptide, being closest to bombinin with only 50% identity [3] [4].
The strategic placement of glycine residues serves multiple structural functions. These residues lack side chains, providing the peptide with enhanced flexibility and the ability to adopt various conformational states [6]. The distribution pattern of glycine residues creates three distinct small motifs following the [A,G,S]XXX[A,G,S] pattern: GKHVG at positions 3-7, GLLKG at positions 15-19, and GLGES at positions 19-23 [3] [7]. These small motifs are known to promote helix-helix interactions within membrane environments [3] [7].
The glycine-rich nature of Adepantin-1 contributes to its selectivity profile. Statistical analysis of natural helical antimicrobial peptides indicates that glycine residues show increased frequency at positions 7 and 14, and their incorporation can enhance selectivity while maintaining antimicrobial activity [7]. The presence of six internal glycine residues in Adepantin-1 was achieved through computational design without markedly reducing activity against Gram-negative microorganisms while dramatically increasing selectivity [7].
Research has demonstrated that glycine residues in antimicrobial peptides facilitate unstructured monomers to pass easily through cell wall components and increase the probability of transient monomer aggregation and pore formation at the cytoplasmic membrane level [7]. The flexibility provided by glycine residues allows for rapid self-association of peptides in aqueous environments, which is crucial for the mechanism of action of Adepantin-1 [2] [8].
Adepantin-1 adopts an amphipathic α-helical structure, which is fundamental to its antimicrobial activity [2] . Circular dichroism analysis reveals that the peptide exhibits approximately 70% helical content in the presence of trifluoroethanol, a helix-promoting solvent that mimics the hydrophobic environment of membrane bilayers [3] [4]. This structural transition from a flexible conformation in aqueous solution to a well-defined α-helix in membrane-mimicking environments is characteristic of amphipathic antimicrobial peptides [10].
The amphipathic nature of Adepantin-1 is quantified by its relative amphipathicity value of 0.66, representing 66% of a perfectly amphipathic peptide [3] [7]. This property arises from the segregation of hydrophobic and hydrophilic residues when the peptide adopts its helical conformation . The hydrophobic face of the helix is primarily composed of leucine, isoleucine, valine, and alanine residues, while the hydrophilic face contains the cationic lysine and histidine residues along with the flexible glycine residues [1] [3].
The mean hydrophobicity of Adepantin-1, calculated using the Eisenberg scale, is -0.97, indicating an overall hydrophilic character that contributes to the peptide's selectivity for bacterial membranes over mammalian cell membranes [3] [7]. This balance between amphipathicity and moderate hydrophobicity is crucial for the peptide's therapeutic index, which exceeds 200 [3] [4].
| Structural Parameter | Value | Significance |
|---|---|---|
| Helical content (in TFE) | ~70% | Membrane-induced structuring |
| Relative amphipathicity | 0.66 | Membrane interaction capability |
| Mean hydrophobicity | -0.97 | Selectivity enhancement |
| Net charge | +5 | Bacterial membrane targeting |
| Therapeutic index | >200 | High selectivity profile |
The amphipathic α-helical configuration enables Adepantin-1 to interact effectively with bacterial membranes through a multi-step mechanism. Initial electrostatic interactions between the positively charged residues and negatively charged membrane components are followed by insertion of the hydrophobic face into the lipid bilayer [2] [11]. This process is facilitated by the peptide's tendency to form aggregates, which aid in positioning the peptide into favorable conformations for membrane insertion [11].
Adepantin-1 represents a distinct class of antimicrobial peptides that differs significantly from naturally occurring sequences. The peptide's closest natural homolog is bombinin from Bombina variegata, sharing only 50% sequence identity [3] [4]. This low homology places Adepantin-1 in a unique category among helical antimicrobial peptides and suggests it may represent the first member of a new glycine-rich class of helical antimicrobial peptide lead compounds [7].
Bombinin, the most structurally similar natural peptide, consists of 24-27 amino acid residues with a highly conserved amidated C-terminal sequence [12]. Unlike Adepantin-1, bombinin lacks the extensive glycine distribution pattern and exhibits different physicochemical properties [12] [13]. The structural differences between these peptides result in distinct antimicrobial spectra, with bombinin showing broader activity against both Gram-positive and Gram-negative bacteria compared to Adepantin-1's selective activity against Gram-negative organisms [3] [4].
Comparative analysis with other natural antimicrobial peptides reveals that Adepantin-1's glycine content is exceptionally high. Most natural helical antimicrobial peptides contain fewer than three glycine residues, and those with higher glycine content typically show reduced antimicrobial potency [7]. However, Adepantin-1 maintains potent activity with a minimum inhibitory concentration of 2-4 μM against Escherichia coli while incorporating seven glycine residues [3] [4].
| Peptide | Source | Length | Glycine Content | Sequence Identity to Adepantin-1 |
|---|---|---|---|---|
| Adepantin-1 | Synthetic | 23 | 7 (30.4%) | 100% |
| Bombinin | B. variegata | 24 | 2 (8.3%) | 50% |
| Magainin 2 | X. laevis | 23 | 1 (4.3%) | <30% |
| Melittin | A. mellifera | 26 | 1 (3.8%) | <25% |
The structural uniqueness of Adepantin-1 extends beyond its glycine content to its overall physicochemical profile. Natural antimicrobial peptides typically exhibit higher hydrophobicity values, whereas Adepantin-1's negative mean hydrophobicity (-0.97) contributes to its exceptional selectivity [3] [7]. This property distinguishes it from conventional antimicrobial peptides that often show significant hemolytic activity due to their higher hydrophobic character [4].
The distribution of hydrophobic and hydrophilic domains in Adepantin-1 follows a specific pattern that contributes to its amphipathic character and antimicrobial selectivity. The peptide contains 8 hydrophobic residues (34.8%) and 15 hydrophilic residues (65.2%), creating a balanced amphipathic structure when folded into an α-helical conformation [1] [3].
The hydrophobic domain is primarily composed of leucine residues at positions 10, 13, 16, 17, and 20, along with isoleucine at position 2, valine at position 6, and alanine at position 9 [1]. These residues form the hydrophobic face of the amphipathic helix, which is essential for membrane insertion and interaction with the lipid bilayer core [11]. The clustering of leucine residues in the central and C-terminal regions of the peptide creates a distinct hydrophobic patch that facilitates membrane penetration [14].
The hydrophilic domain encompasses the seven glycine residues, five lysine residues, one histidine residue, one glutamic acid residue, and one serine residue [1]. The cationic lysine and histidine residues are strategically positioned to interact with negatively charged bacterial membrane components, while the glycine residues provide conformational flexibility [3] [4]. The single glutamic acid residue at position 22 contributes to the overall charge distribution and may play a role in fine-tuning the peptide's selectivity profile [1].
| Domain Type | Residues | Positions | Function |
|---|---|---|---|
| Hydrophobic | I, V, A, L (×5) | 2, 6, 9, 10, 13, 16, 17, 20 | Membrane insertion |
| Cationic | K (×5), H | 4, 5, 8, 11, 14, 18 | Bacterial targeting |
| Flexible | G (×7) | 1, 3, 7, 12, 15, 19, 21 | Conformational adaptation |
| Polar | E, S | 22, 23 | Charge modulation |
The hydrophobic moment of Adepantin-1, calculated using established amphipathicity scales, reflects the spatial arrangement of hydrophobic and hydrophilic residues around the helical axis [3] [7]. This parameter is crucial for understanding the peptide's membrane interaction capabilities and its ability to distinguish between bacterial and mammalian cell membranes [14] [15].
The distribution pattern creates distinct hydrophobic and hydrophilic faces when the peptide adopts its α-helical conformation . The hydrophobic face facilitates interaction with the lipid bilayer, while the hydrophilic face, enriched with cationic residues, mediates initial electrostatic interactions with bacterial membrane surfaces [2] [11]. This asymmetric distribution is fundamental to the peptide's mechanism of action and contributes to its high therapeutic index [3] [4].
The AMP-Designer algorithm constitutes the core computational engine responsible for the successful design of Adepantin-1 and represents a significant advancement in structure-based antimicrobial peptide discovery [1] [2]. The algorithm employs a multi-parameter approach that integrates sequence moments analysis with physicochemical property assessment to predict peptide selectivity and therapeutic potential.
The foundational component of the AMP-Designer algorithm is the D-descriptor calculation, which quantifies the cosine of the angle between two sequence moments obtained using different hydrophobicity scales [1] [2]. This mathematical framework enables the algorithm to capture the lengthwise asymmetry of physicochemical peptide properties, providing a quantitative measure of how hydrophobic and hydrophilic residues are distributed along the peptide sequence [3] [4]. The sequence moments approach represents a novel conceptual advancement over traditional hydrophobicity analysis by considering not just the overall hydrophobic character, but also the spatial distribution of these properties along the peptide backbone.
The algorithm incorporates an amino acid selectivity index that evaluates the contribution of each amino acid position to the overall peptide selectivity [1] [2]. This position-specific analysis allows for the identification of critical residues that influence the therapeutic index and provides guidance for rational sequence modifications. The motif regularity index represents another sophisticated component that assesses the presence and arrangement of structural motifs known to be important for antimicrobial activity, particularly the [GAS]XXX[GAS] patterns that promote helix-helix interactions in membrane environments [5] [1].
Statistical rules extracted from the AMPad database are systematically integrated into the algorithm design, ensuring that the computational predictions are grounded in experimentally validated relationships between sequence, structure, and function [1] [2]. These rules encompass patterns related to charge distribution, amphipathicity requirements, and optimal peptide length constraints that have been empirically determined to correlate with high selectivity antimicrobial activity.
The therapeutic index prediction capability of the AMP-Designer algorithm represents its most clinically relevant feature [1] [2]. By calculating the ratio of hemolytic concentration (HC50) to minimum inhibitory concentration (MIC), the algorithm provides a quantitative assessment of peptide selectivity that directly translates to therapeutic potential. Adepantin-1 achieved a therapeutic index greater than 200, significantly exceeding the best performing peptide in the training database with a therapeutic index of 125 [1] [2].
The amphipathicity assessment component evaluates the spatial separation of hydrophobic and hydrophilic regions along the peptide sequence when folded into a helical conformation [5] [6]. This analysis is crucial for predicting membrane interaction capabilities, as the amphipathic structure is essential for selective binding to bacterial membranes while minimizing interaction with eukaryotic cell membranes.
The development of the AMPad (Antimicrobial Peptide Database) represents a critical infrastructure component that enabled the successful training and validation of the AMP-Designer algorithm [1] [2]. This curated database contains comprehensive information on frog-derived helical antimicrobial peptides, with particular emphasis on selectivity data determined through standardized experimental protocols.
Phylogenetic diversity was systematically incorporated into the database design to ensure broad representation of natural antimicrobial peptide sequences [1] [2]. The focus on frog-derived peptides provides a taxonomically coherent dataset while maintaining sufficient sequence diversity to support generalized algorithm training. This approach balances the need for consistent structural frameworks with the requirement for adequate sequence variation to enable robust predictive modeling.
Physicochemical parameter standardization represents a critical aspect of database construction [5] [6]. All peptides are characterized using consistent hydrophobicity scales, charge calculations, and structural predictions to ensure compatibility with the algorithm requirements. Multiple hydrophobicity scales are incorporated to capture different aspects of amino acid hydrophobic character, reflecting the complex nature of membrane-peptide interactions.
The database includes comprehensive annotation of secondary structure predictions and experimental validation data where available [5] [6]. Circular dichroism spectroscopy results, nuclear magnetic resonance structural data, and molecular dynamics simulation outcomes are integrated to provide a multi-dimensional characterization of peptide properties. This structural information enables the algorithm to correlate sequence features with three-dimensional properties that influence biological activity.
Quality control measures were implemented throughout the database construction process to ensure data integrity and consistency [1] [2]. Experimental protocols were standardized for antimicrobial activity testing, with specific requirements for bacterial strain selection, growth conditions, and concentration determination methods. Hemolytic activity measurements follow established protocols to ensure reproducible and comparable toxicity assessments across all database entries.
The optimization of antimicrobial selectivity represents a complex multi-parameter challenge that requires careful balancing of competing objectives [7] [8] [9]. The AMP-Designer algorithm addresses this challenge through systematic optimization of physicochemical properties, structural features, and biological activity parameters to achieve maximal therapeutic index while maintaining effective antimicrobial potency.
Physicochemical property optimization encompasses hydrophobicity, amphipathicity, net charge, and molecular weight parameters [7] [8] [9]. The hydrophobicity optimization involves achieving an optimal balance that ensures sufficient membrane interaction capability without excessive toxicity to eukaryotic cells. The algorithm systematically evaluates different hydrophobicity distributions along the peptide sequence to identify configurations that maximize selectivity for bacterial membranes.
Amphipathicity optimization requires precise control of the spatial separation between hydrophobic and hydrophilic regions when the peptide adopts its active conformation [5] [6] [10]. The two-dimensional hydrophobic moment calculations provide quantitative measures of amphipathic character, with optimal values identified through correlation analysis with experimental selectivity data. Three-dimensional hydrophobic moment calculations incorporate structural considerations to provide more accurate predictions of membrane interaction capabilities.
Net charge optimization involves determining the optimal number and distribution of cationic residues to achieve selective binding to anionic bacterial membranes while minimizing interaction with zwitterionic eukaryotic membranes [7] [8] [9]. The algorithm considers both the total charge and the charge distribution pattern, recognizing that spatial arrangement can be as important as absolute charge magnitude for determining selectivity.
Structural feature optimization encompasses secondary structure content, peptide length, and amino acid composition parameters [5] [6] [10]. The algorithm systematically evaluates the impact of glycine content on peptide flexibility and aggregation behavior, recognizing that the seven glycine residues in Adepantin-1 contribute significantly to its unique properties. Peptide length optimization balances the need for sufficient activity with practical considerations related to synthesis cost and stability.
Membrane interaction parameter optimization involves sophisticated analysis of binding affinity, insertion depth, and aggregation tendency [5] [11] [12]. Molecular dynamics simulation data is integrated with experimental membrane binding studies to develop predictive models for peptide-membrane interactions. The algorithm optimizes for binding configurations that maximize bacterial membrane disruption while minimizing eukaryotic membrane perturbation.
Pharmacodynamic optimization incorporates minimum inhibitory concentration targets, hemolytic concentration thresholds, and therapeutic index requirements [13] [14]. The algorithm systematically explores the parameter space to identify peptide configurations that achieve specified antimicrobial potency while maintaining acceptable safety profiles. Monte Carlo simulation techniques are employed to assess the probability of achieving target exposure levels in realistic clinical scenarios.
The implementation of predictive modeling techniques in the AMP-Designer framework represents a sophisticated integration of machine learning methodologies with domain-specific knowledge of antimicrobial peptide structure and function [15] [16] [17]. These techniques enable the algorithm to generate accurate predictions of peptide activity and selectivity based on sequence information alone.
Machine learning approaches form the foundation of the predictive modeling framework, incorporating random forest classifiers, support vector machines, neural networks, and ensemble methods [15] [16] [17]. Random forest models demonstrate particular effectiveness for antimicrobial peptide classification, achieving accuracy rates of 74-92.9% depending on the specific application and dataset characteristics. The ensemble approach combines predictions from multiple individual models to improve overall accuracy and reduce the impact of model-specific biases.
Deep learning architectures represent an advanced tier of predictive modeling that has shown exceptional promise for peptide design applications [18] [19] [20]. Long Short-Term Memory (LSTM) networks have demonstrated particular effectiveness for sequence-based prediction tasks, capturing long-range dependencies in peptide sequences that traditional methods often miss. Variational Autoencoders (VAE) and Generative Adversarial Networks (GAN) provide capabilities for de novo peptide generation, enabling the exploration of novel sequence space beyond the confines of natural peptide databases.
Quantitative Structure-Activity Relationship (QSAR) methodologies provide the theoretical foundation for correlating peptide sequence and structural features with biological activity [21] [7] [22]. Multiple linear regression, partial least squares analysis, and Monte Carlo methods are systematically employed to identify the most predictive molecular descriptors and develop robust activity prediction models. The QSAR approach enables the identification of specific physicochemical parameters that correlate most strongly with antimicrobial selectivity.
Molecular dynamics simulation techniques provide detailed insights into peptide-membrane interactions and mechanism of action [23] [10] [11]. All-atom simulations enable the observation of peptide binding, insertion, and membrane disruption processes at the molecular level, providing validation for predictive model outcomes. Coarse-grained models extend the accessible time and length scales, enabling the study of larger systems and longer time processes that are relevant to antimicrobial mechanism.
Statistical modeling approaches encompass stepwise regression, principal component analysis, and discriminant analysis techniques [7] [8]. These methods provide complementary perspectives on the relationships between peptide features and biological activity, often revealing insights that are not apparent from machine learning approaches alone. Principal component analysis is particularly valuable for dimensionality reduction and visualization of complex multi-parameter datasets.
Feature engineering represents a critical component of predictive modeling that involves the systematic design and selection of molecular descriptors [24] [25]. Physicochemical descriptors, sequence encoding methods, and structural features are systematically evaluated to identify the most informative representations for predictive modeling. The adaptive feature representation strategy learns the most representative features for different peptide types, enabling more accurate and generalizable predictions.
The optimization of therapeutic index represents the ultimate objective of the computational design methodology, requiring sophisticated strategies that balance antimicrobial efficacy with safety considerations [1] [2] [26]. The successful achievement of a therapeutic index greater than 200 for Adepantin-1 demonstrates the effectiveness of these optimization strategies in generating clinically relevant antimicrobial peptides.
Selectivity window optimization involves the precise calibration of concentration ranges between minimum inhibitory concentrations and cytotoxic thresholds [1] [2] [26]. The algorithm systematically explores parameter space to identify peptide configurations that maximize the separation between effective antimicrobial concentrations and concentrations that cause unacceptable toxicity to host cells. This optimization process considers both the magnitude of the selectivity window and the steepness of the dose-response relationships.
Multi-parameter design strategies employ sophisticated optimization algorithms to simultaneously optimize antimicrobial activity, selectivity, and pharmacological properties [27] [28] [29]. Pareto-optimal solutions are identified that represent the best possible trade-offs between competing objectives, enabling the selection of peptide candidates that achieve acceptable performance across all relevant criteria. The multi-objective optimization approach ensures that improvements in one parameter do not come at the expense of unacceptable degradation in other critical properties.
Structure-function correlation analysis provides the mechanistic foundation for therapeutic index optimization by identifying the specific molecular features that contribute to selectivity [16] [30] [31]. Systematic modification of peptide sequences enables the identification of structure-activity relationships that guide optimization efforts toward the most promising design directions. The correlation analysis reveals which amino acid positions are most critical for selectivity and provides guidance for targeted modifications.
Pharmacokinetic enhancement strategies address the practical challenges of developing antimicrobial peptides into clinically viable therapeutics [32] [33] [34]. Optimization of bioavailability, stability, and tissue distribution properties ensures that designed peptides can achieve effective concentrations at infection sites while maintaining acceptable safety profiles. These considerations are integrated into the design process to ensure that computational optimization translates to practical therapeutic benefit.
Resistance prevention strategies incorporate considerations of the potential for bacterial resistance development into the optimization process [35] [14]. The design methodology favors peptide mechanisms that are inherently difficult for bacteria to circumvent, such as membrane disruption mechanisms that require fundamental changes to bacterial membrane composition. Mutant prevention concentration-based optimization ensures that designed peptides maintain activity against resistant bacterial strains.
Dose regimen optimization employs pharmacokinetic and pharmacodynamic modeling to determine optimal dosing strategies [35] [14] [13]. The optimization process considers concentration-dependent versus time-dependent killing mechanisms and designs dosing regimens that maximize antimicrobial efficacy while minimizing the selection pressure for resistance development. Area under the curve to minimum inhibitory concentration ratios, peak concentration to minimum inhibitory concentration ratios, and time above minimum inhibitory concentration parameters are systematically optimized.
Target specificity engineering focuses on maximizing selectivity for bacterial versus eukaryotic cell membranes through systematic optimization of membrane interaction properties [36] [9] [26]. The algorithm identifies peptide features that enhance binding to anionic bacterial membranes while minimizing interaction with zwitterionic eukaryotic membranes. This specificity engineering approach enables the achievement of high therapeutic indices through mechanism-based selectivity rather than simply reducing overall potency.
Safety profile improvement strategies encompass systematic reduction of hemolytic activity and systemic toxicity while maintaining antimicrobial effectiveness [5] [37] [26]. The optimization process identifies molecular modifications that selectively reduce toxicity without compromising antimicrobial activity, often through subtle changes in amphipathicity or charge distribution. The successful achievement of hemolytic concentrations greater than 500 μM for Adepantin-1 while maintaining minimum inhibitory concentrations of 2-4 μM against target bacteria demonstrates the effectiveness of these safety optimization strategies.